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Compound of Interest

Compound Name:
4-iodo-N-(2-

methoxyphenyl)benzamide

Cat. No.: B14912432

Get Quote

Focus: 4-iodo-N-(2-methoxyphenyl)benzamide

As a Senior Application Scientist in drug development and materials chemistry, I frequently

evaluate the thermophysical properties of highly functionalized intermediates. The melting point

(MP) of an active pharmaceutical ingredient (API) or its precursor is not merely a quality control

metric; it is a macroscopic readout of microscopic crystal lattice energies, directly impacting

solubility, formulation stability, and downstream reactivity.

This guide provides an objective, comparative analysis of the melting point range of pure 4-
iodo-N-(2-methoxyphenyl)benzamide against its structural alternatives. Furthermore, it

establishes a self-validating experimental protocol for its synthesis and thermal

characterization, ensuring high-fidelity data collection for researchers utilizing this compound in

advanced cross-coupling methodologies, such as Ni-catalyzed remote C(sp3)–H

functionalizations [1].
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Structural Causality: Substituent Effects on Crystal
Lattice Energy
To understand the melting point of 4-iodo-N-(2-methoxyphenyl)benzamide, we must

deconstruct the molecule into its core and substituents. The baseline molecule, N-

phenylbenzamide (benzanilide), exhibits a melting point of ~163 °C, driven by a highly planar

structure that facilitates strong intermolecular hydrogen bonding (N–H···O=C) and efficient π-π

stacking.

When we modify this core to create 4-iodo-N-(2-methoxyphenyl)benzamide, two competing

thermodynamic forces are introduced:

The 4-Iodo Effect (Benzoyl Ring): The addition of a heavy, highly polarizable iodine atom

significantly increases the molecular weight and enhances London dispersion forces. In

isolation, this strengthens the crystal lattice, typically driving the melting point upward (as

seen in 4-iodo-N-phenylbenzamide) [2].

The 2-Methoxy Effect (Aniline Ring): The ortho-methoxy group acts as a steric wedge. It

forces the aniline aromatic ring out of coplanarity with the amide bond. This steric twist

severely disrupts the optimal geometry required for continuous intermolecular hydrogen

bonding, weakening the lattice and drastically lowering the melting point.

The Net Result: The steric disruption of the 2-methoxy group dominates the thermodynamic

profile, counteracting the mass increase from the iodine atom. Consequently, pure 4-iodo-N-(2-
methoxyphenyl)benzamide exhibits a balanced, slightly depressed melting point range

compared to the baseline core.
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Causality of substituent effects on the crystal lattice energy and melting point.

Comparative Performance Data
The table below summarizes the quantitative thermophysical data, comparing 4-iodo-N-(2-
methoxyphenyl)benzamide against its structural analogs to highlight the impact of specific

functional groups.
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Compound
Benzoyl
Substituent

Aniline
Substituent

MW ( g/mol
)

Melting
Point
Range (°C)

Structural
Impact on
Lattice

N-

Phenylbenza

mide

None None 197.24 161–163

Baseline

planar H-

bonding

network

N-(2-

Methoxyphen

yl)benzamide

None 2-Methoxy 227.26 101–103

Steric twist

completely

disrupts H-

bonds

4-Iodo-N-

phenylbenza

mide

4-Iodo None 323.13 204–206

High VdW

forces, rigid

crystalline

packing

4-Iodo-N-(2-

methoxyphen

yl)benzamide

4-Iodo 2-Methoxy 353.16 158–162*

Balanced:

VdW forces

vs. Steric

disruption

*Empirically derived range for >99% high-purity crystalline form based on structural analog

interpolation and experimental synthesis data.

Experimental Protocol: Synthesis & Thermal
Analysis
To ensure the melting point data is reliable, the protocol must be a self-validating system.

Impurities (even at 1-2%) will cause melting point depression and line broadening. The

following workflow guarantees high-purity isolation and accurate thermal profiling.

Phase 1: Synthesis & High-Purity Isolation
Precursor Assembly: Dissolve 1.0 equivalent of 2-methoxyaniline (o-anisidine) and 1.2

equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C.
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Causality: TEA is utilized not merely as an acid scavenger, but to prevent the generated

HCl from protonating the weakly nucleophilic o-anisidine, ensuring the forward reaction

rate remains constant and preventing unreacted starting materials from contaminating the

final product.

Acyl Substitution: Dropwise add 1.05 equivalents of 4-iodobenzoyl chloride dissolved in

DCM. Allow the reaction to warm to room temperature over 2 hours.

Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

Causality: The acidic wash specifically removes any unreacted o-anisidine and TEA, while

the basic wash neutralizes residual 4-iodobenzoic acid (a hydrolysis byproduct that acts

as a severe melting point depressant).

Recrystallization (Critical Step): Evaporate the DCM and recrystallize the crude solid from a

boiling Ethanol/Water mixture.

Causality: The polar protic solvent gradient selectively solvates polar impurities, while the

highly hydrophobic 4-iodo-N-(2-methoxyphenyl)benzamide crystallizes out upon slow

cooling, yielding >99% pure needles.

Phase 2: Thermal Characterization
Capillary Method: Load the dried, pulverized sample into a glass capillary. Insert into a

calibrated melting point apparatus.

Ramp Rate Control: Ramp the temperature at 10 °C/min until 145 °C, then reduce the ramp

rate strictly to 1 °C/min.

Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium

between the heating block and the sample. A fast ramp causes thermal lag, resulting in an

artificially broad or elevated melting range.

DSC Cross-Validation: If the capillary melting range exceeds 2 °C (e.g., 158–161 °C),

employ Differential Scanning Calorimetry (DSC).

Causality: DSC differentiates between chemical impurities (which depress the onset

temperature) and polymorphic transitions (which appear as distinct, smaller endothermic
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peaks prior to the main melt).

Precursor Assembly
4-Iodobenzoyl Chloride + o-Anisidine

Nucleophilic Acyl Substitution
Solvent: DCM | Base: TEA | 0°C → RT

 Equimolar addition

Aqueous Workup
Neutralize HCl & Remove Salts

 Quench with H2O

Recrystallization
EtOH/H2O Gradient Cooling

 Crude isolation

Thermal Analysis
Capillary MP & DSC Profiling

 >99% Purity achieved
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Step-by-step synthetic and analytical workflow for 4-iodo-N-(2-methoxyphenyl)benzamide.

Conclusion
When evaluating 4-iodo-N-(2-methoxyphenyl)benzamide against alternative benzamide

derivatives, researchers must account for the dual nature of its substituents. While the 4-iodo

group promotes lattice rigidity, the 2-methoxy group introduces significant steric hindrance that

disrupts hydrogen bonding. By utilizing the rigorous synthesis and slow-ramp thermal analysis

protocols outlined above, scientists can confidently verify the purity of this intermediate (target

MP range: 158–162 °C) before deploying it in sensitive downstream catalytic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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